

A Preclinical Comparative Guide to USP30 Inhibitors: MTX115325 and Beyond

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Compound of Interest

Compound Name: MTX115325

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The deubiquitinase USP30 has emerged as a critical regulator of mitochondrial quality control, primarily by opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition presents a promising therapeutic strategy for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease. This guide provides a comparative overview of the preclinical performance of the notable USP30 inhibitor, **MTX115325**, alongside other key inhibitors, supported by available experimental data.

Performance Comparison of USP30 Inhibitors

The following tables summarize the quantitative data for **MTX115325** and other significant USP30 inhibitors based on published preclinical studies. It is important to note that these inhibitors have been evaluated in various assays and models, and direct head-to-head comparisons are limited.

Inhibitor	Type	IC50 (nM)	Cellular EC50 (nM)	Key Cellular Effects	In Vivo Models	Selectivity	Reference(s)
MTX115325	Small Molecule	12	32 (TOM20 ubiquitination)	Increase s TOM20 ubiquitination, promotes mitophagy in SH-SY5Y and HeLa cells.	AAV-A53T-SNCA Mouse Model of Parkinson's Disease	>2000-fold for USP30 over 54 other DUBs and 5 cathepsins.	[1] [2] [3]
Compound 39	Benzosulphonamide	~20	Not Reported	Enhance s mitophagy in SH-SY5Y neuronal cultures and U2OS cells; increases basal pexophagy.	Not Reported	Highly selective for USP30.	[4] [5]

MF-094	Racemic Phenylalanine Derivative	120	Not Reported	Accelerates mitophagy in C2C12 myotubes.	Not Reported	Good selectivity; <30% inhibition for 22 other USPs at 10 μ M.	[4] [6]
FT3967385 (FT385)	N-cyanopyrrolidine	~1	Not Reported	Promotes mitophagy and elevates ubiquitinated TOM20.	Not Reported	Highly selective for USP30 up to 200 nM; some off-target inhibition of USP6.	[4] [7]
S3	Diterpenoid Derivative	< 1000	Not Reported	Induces mitochondrial elongation.	Not Reported	High concentrations may inhibit the Wnt pathway.	[8]

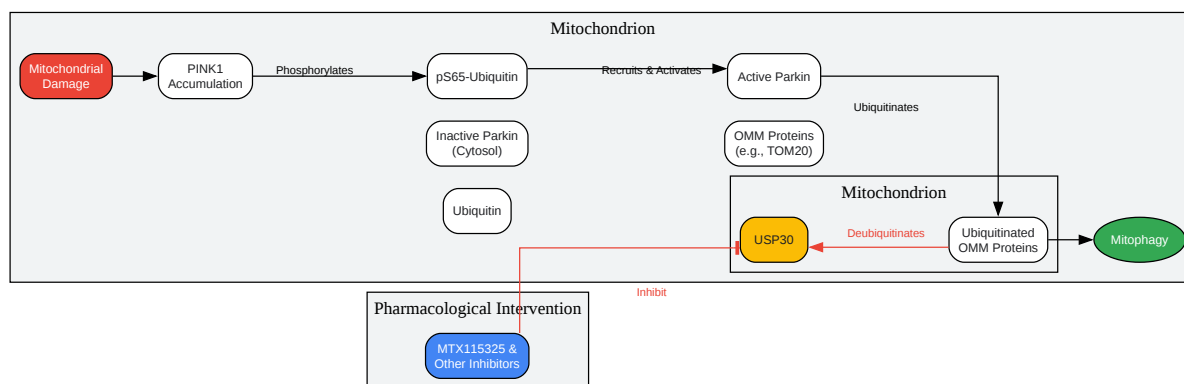
In Vivo Efficacy of MTX115325

MTX115325 has demonstrated significant neuroprotective effects in a preclinical mouse model of Parkinson's disease.

Model	Dosage	Key Findings	Reference(s)
AAV-A53T-SNCA Mouse Model	15 mg/kg and 50 mg/kg (i.g., twice daily for 10 weeks)	Reduced phosphorylated S129- α Syn levels, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels.	[1][3]
Pharmacokinetics	10 mg/kg (i.g., single dose)	Excellent oral bioavailability (98%) and good CNS penetration ($K_{pu,u} \approx$ 0.4).	[3]

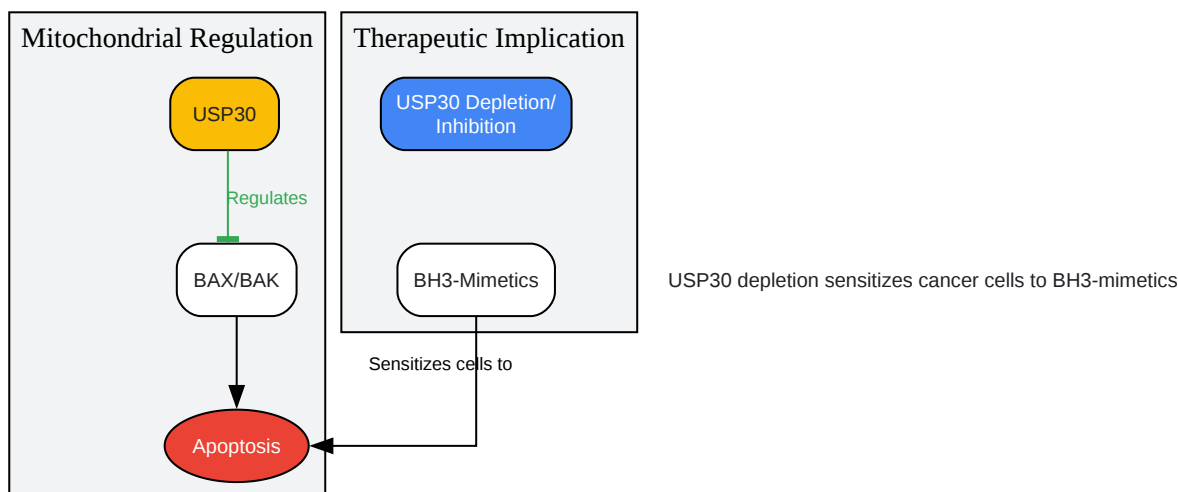
Signaling Pathways

USP30's primary role is the negative regulation of mitophagy by counteracting the ubiquitination of mitochondrial outer membrane proteins. This action directly opposes the neuroprotective PINK1/Parkin pathway. Additionally, USP30 has been implicated in the regulation of apoptosis.



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Caption: The PINK1/Parkin-mediated mitophagy pathway and its inhibition by USP30.



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Caption: USP30's role in the regulation of BAX/BAK-dependent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key assays used to evaluate USP30 inhibitors.

TOM20 Ubiquitination Assay

This assay assesses the ubiquitination status of the mitochondrial outer membrane protein TOM20, a direct substrate of USP30. An increase in ubiquitinated TOM20 is a proximal biomarker of USP30 inhibition.

Experimental Workflow:



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Caption: Workflow for the TOM20 Ubiquitination Assay.

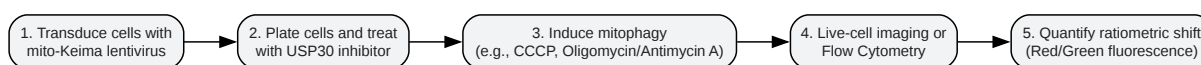
Protocol:

- Cell Culture: Plate cells (e.g., HeLa cells overexpressing Parkin) and allow them to adhere overnight.
- Inhibitor Treatment: Treat cells with varying concentrations of the USP30 inhibitor (e.g., **MTX115325** at 10 nM - 1 μ M) for a specified duration (e.g., 90 minutes).[3]
- Mitochondrial Depolarization (Optional): Induce mitophagy by treating cells with mitochondrial stressors like Antimycin A and Oligomycin A.
- Cell Lysis: Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.
- Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TOM20 and ubiquitin. An upward shift in the TOM20 band or the appearance of higher molecular weight species indicates ubiquitination.

mito-Keima Mitophagy Assay

This fluorescence-based assay quantitatively measures mitophagy. mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, it emits a green fluorescence, which shifts to red upon delivery to the acidic environment of the lysosome during mitophagy.

Experimental Workflow:



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Caption: Workflow for the mito-Keima Mitophagy Assay.

Protocol:

- Cell Line Generation: Stably express the mito-Keima reporter in the desired cell line (e.g., SH-SY5Y).
- Treatment: Treat cells with the USP30 inhibitor.
- Mitophagy Induction: Induce mitophagy using agents like CCCP or a combination of Oligomycin and Antimycin A.
- Analysis: Analyze the cells using high-content imaging or flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

Conclusion

MTX115325 stands out as a potent, selective, and orally bioavailable USP30 inhibitor with demonstrated efficacy in a preclinical model of Parkinson's disease.[1][3] While other inhibitors like Compound 39 and MF-094 also show promise in cellular assays, in vivo data for these compounds is less established in the public domain.[4][5][6] The development and rigorous preclinical evaluation of USP30 inhibitors like **MTX115325** provide a strong rationale for their continued investigation as potential disease-modifying therapies for neurodegenerative disorders and other conditions associated with mitochondrial dysfunction. Future studies involving direct, side-by-side comparisons of these inhibitors in standardized preclinical models will be invaluable for definitively establishing their relative therapeutic potential.

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References

1. Mito-Keima assay to assess mitophagy [protocols.io]
2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
3. medchemexpress.com [medchemexpress.com]

- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
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